1-Fluoro-2-methyl-1-phenylpropan-2-amine
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Overview
Description
1-Fluoro-2-methyl-1-phenylpropan-2-amine is an organic compound that contains a fluorine atom, a methyl group, and a phenyl group attached to a propan-2-amine backbone
Preparation Methods
The synthesis of 1-Fluoro-2-methyl-1-phenylpropan-2-amine typically involves the fluorination of a suitable precursor, such as 2-methyl-1-phenylpropan-2-amine. One common method involves the use of a fluorinating agent, such as hydrogen fluoride or a fluorine-containing reagent, under controlled conditions to introduce the fluorine atom into the molecule . Industrial production methods may involve more scalable processes, such as gas-phase reactions or catalytic fluorination techniques .
Chemical Reactions Analysis
1-Fluoro-2-methyl-1-phenylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Fluoro-2-methyl-1-phenylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems, providing insights into the effects of fluorine substitution on biological activity.
Medicine: Research into the potential therapeutic applications of fluorinated amines, including their use as precursors for pharmaceutical compounds, is ongoing.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methyl-1-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various receptors or enzymes. This can result in altered biological activity compared to non-fluorinated analogs .
Comparison with Similar Compounds
1-Fluoro-2-methyl-1-phenylpropan-2-amine can be compared to other similar compounds, such as:
1-Phenylpropan-2-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Methyl-1-phenylpropan-2-amine:
Phenylacetone: A related compound used in the synthesis of various amines, including this compound.
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
1-fluoro-2-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3 |
InChI Key |
ZJOHBIIGUJWISV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)F)N |
Origin of Product |
United States |
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